REACTION_CXSMILES
|
[F:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=O)=[CH:4][CH:3]=1.Cl.CN.[CH2:20]([N:22](CC)CC)C.[BH4-].[Na+]>C(O)C.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[F:1][C:2]1[CH:16]=[CH:15][C:5]([CH:6]([NH:22][CH3:20])[C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:1.2,4.5,7.8.9.10.11|
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Name
|
|
Quantity
|
2.18 g
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Type
|
reactant
|
Smiles
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FC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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0.57 g
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Type
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reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
|
1.35 g
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Type
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reactant
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Smiles
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Cl.CN
|
Name
|
|
Quantity
|
2.8 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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5.9 mL
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Type
|
catalyst
|
Smiles
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CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
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Control Type
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UNSPECIFIED
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Setpoint
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22 °C
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Type
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CUSTOM
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Details
|
was stirred at 22° C. for 18 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
resulting mixture
|
Type
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WAIT
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Details
|
After 6 h at 22° C.
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Duration
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6 h
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Type
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CUSTOM
|
Details
|
the reaction mixture was quenched by the addition of 2N aqueous ammonia (30 ml)
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Type
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FILTRATION
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Details
|
the resulting precipitate was filtered
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Type
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WASH
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Details
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washed with dichloromethane
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Type
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CUSTOM
|
Details
|
The organic layer was collected
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Type
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EXTRACTION
|
Details
|
extracted with 1N hydrochloric acid
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Type
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ADDITION
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Details
|
The aqueous phase was then treated with 2N aqueous sodium hydroxide (pH 11)
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Type
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EXTRACTION
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Details
|
extracted twice with dichloromethane
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (magnesium sulfate)
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
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DISTILLATION
|
Details
|
Distillation of the residue in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(C1=CC=C(C=C1)F)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.12 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |